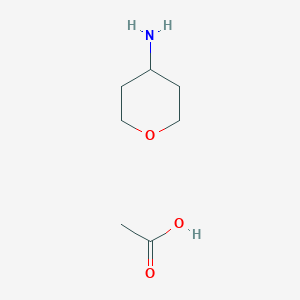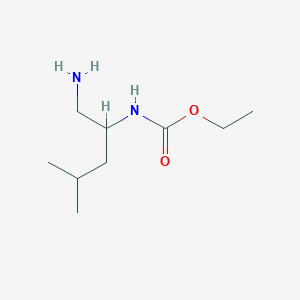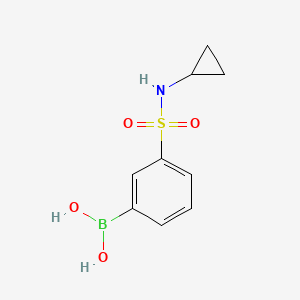![molecular formula C13H16F3N B1453604 N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1432678-83-5](/img/structure/B1453604.png)
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine
説明
Synthesis Analysis
The synthesis of trifluoromethyl amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines . The advantages of the method include good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine, an antidepressant drug . Fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine . The chemical formula of fluoxetine is C17H18F3NO .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a compound similar to “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine”, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .科学的研究の応用
Antidepressant Drug Development
The trifluoromethyl group in this compound is structurally similar to that found in the antidepressant drug fluoxetine, commonly known as Prozac . This suggests potential applications in the development of new antidepressant medications. Research could explore the efficacy of this compound or its derivatives in modulating neurotransmitter systems, particularly serotonin, which is implicated in mood regulation.
Cancer Research
Compounds with the trifluoromethyl group have been investigated for their anticancer properties. For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown promising antiproliferative activities against various cancer cell lines . Analogous research could be conducted with “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” to assess its potential as a cancer therapeutic agent.
Synthetic Chemistry
The trifluoromethyl group is a common moiety in synthetic chemistry, offering unique reactivity due to its electron-withdrawing nature. This compound could be used in the development of new synthetic protocols, such as Suzuki-coupling reactions, to create novel organic molecules with potential applications in pharmaceuticals and materials science .
Antibacterial Agents
Derivatives of compounds containing the trifluoromethyl group have been reported to possess antibacterial properties effective against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . Research into “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” could explore its use as a base structure for developing new antibacterial agents.
Neurological Disorder Treatments
Some trifluoromethyl-containing compounds have been studied for their anticonvulsant properties . This suggests that “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” could be researched for potential applications in treating neurological disorders such as epilepsy.
Anti-inflammatory Research
The trifluoromethyl group is also associated with anti-inflammatory effects . Investigating the anti-inflammatory potential of “N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine” could lead to the development of new treatments for chronic inflammatory diseases.
作用機序
Target of Action
It is known that similar compounds interact with receptors or enzymes in the body to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other trifluoromethyl group-containing compounds . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with target proteins .
Biochemical Pathways
Trifluoromethyl group-containing compounds are known to be involved in a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs, which could potentially influence the adme properties of this compound .
Result of Action
Similar compounds are known to exert a variety of biological effects, suggesting that this compound may also have diverse actions at the molecular and cellular level .
Action Environment
The action of N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .
特性
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-17-12-4-2-3-11(12)9-5-7-10(8-6-9)13(14,15)16/h5-8,11-12,17H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHQLPASKAIUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)






![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)
![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)



![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
